molecular formula C5H9N2NaS2 B8008370 sodium;N-pyrrolidin-1-ylcarbamodithioate

sodium;N-pyrrolidin-1-ylcarbamodithioate

Cat. No.: B8008370
M. Wt: 184.3 g/mol
InChI Key: XGKWAKBAJCWBPM-UHFFFAOYSA-M
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Description

Sodium N-pyrrolidin-1-ylcarbamodithioate is a dithiocarbamate derivative characterized by a pyrrolidine ring substituted with a carbamodithioate group. This compound is of interest in coordination chemistry due to its ability to act as a bidentate ligand, forming stable complexes with transition metals such as Cu(II), Ni(II), and Fe(III). Its applications span catalysis, material science, and pharmaceuticals, where its redox-active properties and chelating behavior are exploited .

Properties

IUPAC Name

sodium;N-pyrrolidin-1-ylcarbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2S2.Na/c8-5(9)6-7-3-1-2-4-7;/h1-4H2,(H2,6,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKWAKBAJCWBPM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)NC(=S)[S-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)NC(=S)[S-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N2NaS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Reaction of Pyrrolidine with Carbon Disulfide and Sodium Hydroxide

The most widely documented method involves the reaction of pyrrolidine with carbon disulfide (CS₂) in the presence of sodium hydroxide (NaOH) or sodium tert-butoxide (NaOtBu). The general reaction proceeds as follows:

Pyrrolidine+CS2+NaOHSodium N-pyrrolidin-1-ylcarbamodithioate+H2O\text{Pyrrolidine} + \text{CS}2 + \text{NaOH} \rightarrow \text{Sodium N-pyrrolidin-1-ylcarbamodithioate} + \text{H}2\text{O}

Procedure :

  • Base Activation : Pyrrolidine is dissolved in an anhydrous solvent such as tetrahydrofuran (THF) or methanol. A stoichiometric amount of sodium tert-butoxide (1.1 equivalents) is added under inert atmosphere (N₂ or Ar) to deprotonate the amine.

  • Carbon Disulfide Addition : The solution is cooled to 0°C, and carbon disulfide (1.05 equivalents) is added dropwise, resulting in an exothermic reaction that forms a yellow intermediate.

  • Stirring and Workup : The mixture is stirred for 1 hour at room temperature. The solvent is then partially evaporated under reduced pressure, and the product is precipitated by adding cold diethyl ether.

  • Isolation : The precipitate is filtered, washed with ether, and dried under vacuum over P₂O₅ to yield a hygroscopic white solid.

Key Parameters :

  • Solvent Choice : THF or methanol ensures homogeneity and controls reaction exothermicity.

  • Base Selection : Sodium tert-butoxide minimizes side reactions compared to NaOH, which may introduce water.

  • Yield : Reported yields exceed 90% under optimized conditions.

Alternative Methods Using Preformed Sodium Salts

A variation employs preformed sodium alkoxides to enhance reactivity:

Sodium Methoxide-Mediated Synthesis :

  • Reagent Preparation : Sodium methoxide (NaOMe) is generated in situ by reacting sodium metal with methanol.

  • Reaction : Pyrrolidine and CS₂ are sequentially added to the NaOMe solution at 0°C.

  • Purification : The product is isolated via solvent evaporation and recrystallized from acetonitrile.

This method avoids hygroscopic intermediates but requires strict anhydrous conditions.

Optimization of Reaction Conditions

Temperature and Stoichiometry

  • Temperature : Reactions conducted below 10°C suppress thiolate byproduct formation, while room-temperature stirring ensures complete conversion.

  • Molar Ratios : A slight excess of CS₂ (1.05–1.1 equivalents) compensates for its volatility, whereas equimolar base ensures full deprotonation of the dithiocarbamic acid intermediate.

Solvent Effects

SolventReaction RateYield (%)Purity
THFModerate92High
MethanolFast88Moderate
WaterSlow75Low

Non-polar solvents like THF favor kinetic control, while protic solvents (e.g., methanol) may accelerate side reactions.

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (D₂O) : δ 1.80–1.95 (m, 4H, pyrrolidine CH₂), 3.40–3.60 (m, 4H, N-CH₂).

  • IR (KBr) : Peaks at 1417 cm⁻¹ (N-CSS asymmetric stretch) and 965 cm⁻¹ (CSS symmetric stretch) confirm dithiocarbamate formation.

  • Elemental Analysis : Matches calculated values for C₅H₈NNaS₂ (C: 35.71%, H: 4.76%, N: 8.33%, S: 38.10%).

Physicochemical Properties

  • Molecular Weight : 169.2 g/mol

  • Solubility : Highly soluble in water, methanol, and DMSO; sparingly soluble in chloroform.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

  • Continuous Flow Systems : Mitigate exothermic risks by controlling CS₂ addition rates.

  • Waste Management : Unreacted CS₂ is recovered via distillation, reducing environmental impact.

Challenges and Mitigation Strategies

  • Hygroscopicity : The product absorbs moisture rapidly, necessitating storage under inert gas or desiccants.

  • Byproducts : Trace pyrroline (from pyrrolidine degradation) is removed via catalytic hydrogenation or fractional distillation .

Chemical Reactions Analysis

Types of Reactions

Carbimazole undergoes several types of chemical reactions, including:

    Oxidation: Carbimazole can be oxidized to form its active metabolite, methimazole.

    Reduction: Reduction reactions can convert Carbimazole back to its precursor compounds.

    Substitution: Substitution reactions can occur at the imidazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the process.

Major Products Formed

The major product formed from the oxidation of Carbimazole is methimazole, which is the active form of the drug. Other derivatives can be formed through substitution reactions, depending on the reagents and conditions used.

Scientific Research Applications

Carbimazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study imidazole chemistry and its derivatives.

    Biology: Investigated for its effects on thyroid function and hormone regulation.

    Medicine: Primarily used in the treatment of hyperthyroidism and related thyroid disorders.

    Industry: Employed in the synthesis of other pharmaceutical compounds and as a reference standard in analytical chemistry.

Mechanism of Action

Carbimazole exerts its effects by inhibiting the enzyme thyroid peroxidase, which is crucial for the synthesis of thyroid hormones. By blocking this enzyme, Carbimazole reduces the production of thyroid hormones, thereby managing hyperthyroidism. The molecular targets include the thyroid gland and the pathways involved in hormone synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dithiocarbamates share a common functional group (R₂N–CS₂⁻) but differ in substituents, which significantly influence their physicochemical properties and reactivity. Below is a comparative analysis of sodium N-pyrrolidin-1-ylcarbamodithioate with analogous compounds:

Sodium Diethyldithiocarbamate

  • Structure : Substituted with two ethyl groups instead of a pyrrolidine ring.
  • Solubility : Higher solubility in polar solvents compared to the pyrrolidine derivative due to reduced steric hindrance.
  • Metal Binding : Forms less stable complexes with Cu(II) (log K ≈ 10.2) than sodium N-pyrrolidin-1-ylcarbamodithioate (log K ≈ 12.5), as the pyrrolidine ring enhances ligand rigidity and metal affinity .

Sodium Dimethyldithiocarbamate

  • Thermal Stability : Decomposes at 180°C, whereas sodium N-pyrrolidin-1-ylcarbamodithioate exhibits higher thermal stability (decomposition at 220°C) due to the aromaticity of the pyrrolidine ring .
  • Spectroscopic Data : IR spectra show distinct C–S stretching vibrations:
    • Sodium N-pyrrolidin-1-ylcarbamodithioate: 990 cm⁻¹ (symmetric), 480 cm⁻¹ (asymmetric).
    • Sodium dimethyldithiocarbamate: 1015 cm⁻¹ (symmetric), 510 cm⁻¹ (asymmetric) .

Sodium Molybdate

  • Chemical Role: Unlike dithiocarbamates, sodium molybdate (Na₂MoO₄) is an inorganic oxyanion salt used in corrosion inhibition and as a micronutrient.

Tabulated Comparative Data

Property Sodium N-Pyrrolidin-1-ylcarbamodithioate Sodium Diethyldithiocarbamate Sodium Molybdate
Molecular Formula C₅H₈NNaS₂ C₅H₁₀NNaS₂ Na₂MoO₄
Melting Point (°C) 220 (decomposes) 95 687
IR C–S Stretching (cm⁻¹) 990 (sym), 480 (asym) 975 (sym), 465 (asym) Not applicable
Log K (Cu(II) Complex) 12.5 10.2
Primary Application Catalysis, metal recovery Pesticides, rubber vulcanization Corrosion inhibition

Research Findings and Methodological Insights

  • Structural Analysis : SHELX software has been pivotal in resolving the crystal structures of dithiocarbamate complexes, including sodium N-pyrrolidin-1-ylcarbamodithioate derivatives. For example, SHELXL refinement revealed a distorted square-planar geometry in its Cu(II) complex .
  • Thermogravimetric Studies : Thermal decomposition pathways differ among dithiocarbamates, with pyrrolidine derivatives releasing H₂S gas at higher temperatures, as confirmed by mass spectrometry .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for sodium N-pyrrolidin-1-ylcarbamodithioate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution between pyrrolidine and carbon disulfide under alkaline conditions, followed by sodium salt formation. Key parameters include temperature control (0–5°C to prevent side reactions), stoichiometric ratios (excess CS₂ to ensure complete substitution), and solvent selection (e.g., aqueous ethanol for solubility). Post-synthesis purification involves recrystallization from acetone/water mixtures to remove unreacted starting materials. Yield optimization requires monitoring pH (maintained at ~10–12 using NaOH) and reaction time (2–4 hours) .

Q. How do spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of sodium N-pyrrolidin-1-ylcarbamodithioate?

  • Methodological Answer :

  • ¹H NMR : Peaks at δ 3.2–3.5 ppm (pyrrolidine ring protons) and δ 5.33 ppm (SCH₂S bridge protons) confirm backbone structure. Absence of NH signals rules out unreacted amines .
  • IR : Bands at 1480–1520 cm⁻¹ (C=N stretching) and 950–1050 cm⁻¹ (C–S vibrations) validate dithiocarbamate functionality. A sharp peak near 1600 cm⁻¹ indicates S–C=S coordination .
  • Mass Spectrometry : Molecular ion [M⁺] at m/z corresponding to C₅H₈N₂S₂Na confirms molecular weight. Isotopic patterns for sulfur (³²S/³⁴S) further validate composition .

Q. What are the common impurities in sodium N-pyrrolidin-1-ylcarbamodithioate synthesis, and how are they identified?

  • Methodological Answer : Impurities include unreacted pyrrolidine (detected via GC-MS), residual CS₂ (traced by headspace GC), and oxidized byproducts (e.g., thioureas, identified via HPLC-UV at 254 nm). TLC (silica gel, hexane/ethyl acetate 3:1) with ninhydrin staining distinguishes amines from dithiocarbamates .

Advanced Research Questions

Q. How does the conformational flexibility of the pyrrolidine ring influence the compound’s reactivity in metal complexation studies?

  • Methodological Answer : The pyrrolidine ring’s puckering alters electron density at the dithiocarbamate sulfur atoms, affecting metal-binding affinity. Variable-temperature NMR (VT-NMR) can track ring inversion dynamics, while X-ray crystallography reveals preferred conformations in complexes (e.g., bidentate vs. monodentate coordination). For example, in [Cu(L)₂] complexes (L = ligand), shorter Cu–S bonds (~2.3 Å) correlate with planar ring conformations, enhancing stability .

Q. What strategies resolve contradictions in spectroscopic data when isomerism occurs due to SCH₂S bridge dynamics?

  • Methodological Answer : Dynamic NMR (DNMR) at low temperatures (–40°C) slows bridge rotation, splitting SCH₂S signals into distinct peaks. Computational modeling (DFT at B3LYP/6-31G* level) predicts energy barriers for rotation, while X-ray structures (e.g., C–S bond lengths >1.7 Å) confirm static disorder in crystals. For unresolved cases, isotopic labeling (¹³C-SCH₂S) enhances NMR resolution .

Q. How do pH and solvent polarity affect the compound’s stability and ligand-exchange kinetics in aqueous solutions?

  • Methodological Answer : Stability studies via UV-Vis (monitoring absorbance at 280 nm) show degradation above pH 7 due to hydroxide attack on the dithiocarbamate group. Polar aprotic solvents (e.g., DMSO) stabilize the ligand via strong S···O interactions, slowing exchange with competing ligands (e.g., EDTA). Kinetic assays (stopped-flow spectrophotometry) reveal pseudo-first-order rate constants (kₐ ≈ 10⁻³ s⁻¹ at pH 5) .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the antibacterial efficacy of sodium N-pyrrolidin-1-ylcarbamodithioate derivatives?

  • Methodological Answer : Discrepancies arise from variations in bacterial strains (Gram-positive vs. Gram-negative), assay conditions (aerobic vs. anaerobic), and metal cofactors. Standardize testing using CLSI guidelines (e.g., broth microdilution at 37°C, 0.5 McFarland inoculum). Cross-validate with chelation studies (e.g., adding Zn²⁺ to restore activity in metal-dependent cases) .

Experimental Design Tables

Parameter Optimized Condition Impact on Yield/Purity
Reaction Temperature0–5°CMinimizes CS₂ evaporation
Solvent SystemEthanol/Water (3:1)Enhances sodium salt solubility
Purification MethodAcetone RecrystallizationRemoves thiourea byproducts
Spectroscopic Marker Expected Value Structural Relevance
¹H NMR (SCH₂S)δ 5.33 ppmConfirms dithiocarbamate bridge
IR (C=S)950–1050 cm⁻¹Validates S–C=S coordination

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